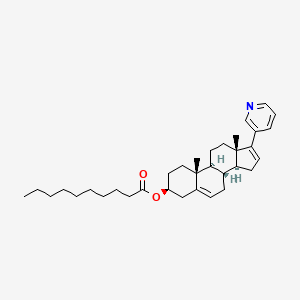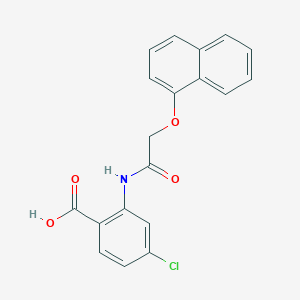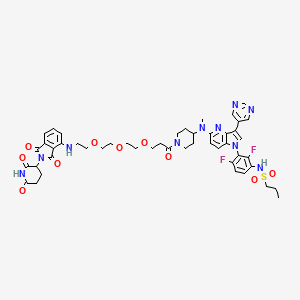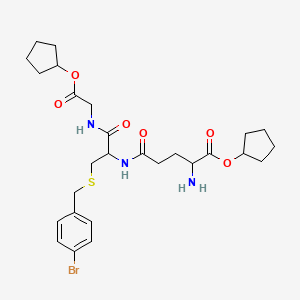![molecular formula C54H66Cl2N10O9S2 B15073810 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metallothionein 1 (MT-1) is a metal-binding protein with a low molecular weight and a high cysteine content. It is found in all eukaryotes and plays a crucial role in maintaining physiological balance and regulating immune homeostasis . MT-1 is part of the metallothionein family, which includes other isoforms such as MT-2, MT-3, and MT-4 . These proteins are known for their ability to bind heavy metals through the thiol groups of their cysteine residues, making them essential for metal detoxification and homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metallothionein 1 involves the expression of the MT-1 gene in a suitable host organism, such as Escherichia coli. The gene is cloned into an expression vector, which is then introduced into the host cells. The cells are cultured under conditions that induce the expression of the MT-1 protein. After sufficient growth, the cells are harvested, and the protein is purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of metallothionein 1 typically involves large-scale fermentation processes. The host organisms are grown in bioreactors under controlled conditions to maximize protein yield. The MT-1 protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
Metallothionein 1 undergoes various chemical reactions, including:
Substitution: MT-1 can undergo substitution reactions where metal ions bound to the protein are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Metal salts such as zinc chloride, cadmium chloride, or mercury chloride.
Major Products Formed
Oxidation: Formation of disulfide bonds within the protein.
Reduction: Restoration of thiol groups.
Substitution: Formation of metallothionein complexes with different metal ions.
Aplicaciones Científicas De Investigación
Metallothionein 1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein for studying metal-protein interactions and metal detoxification mechanisms.
Biology: Plays a role in cellular metal homeostasis and protection against oxidative stress.
Industry: Used in bioremediation processes to remove heavy metals from contaminated environments.
Mecanismo De Acción
Metallothionein 1 exerts its effects through its ability to bind metal ions via the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from participating in harmful reactions within the cell. MT-1 also acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets of MT-1 include various metal ions such as zinc, cadmium, and mercury, and its pathways involve metal ion homeostasis and detoxification .
Comparación Con Compuestos Similares
Similar Compounds
Metallothionein 2 (MT-2): Similar in structure and function to MT-1, but with slight differences in amino acid sequence and metal-binding affinity.
Metallothionein 3 (MT-3): Found primarily in the brain and has additional roles in neuronal growth and repair.
Metallothionein 4 (MT-4): Found in stratified squamous epithelia and involved in protecting cells from metal toxicity.
Uniqueness of MT-1
Metallothionein 1 is unique due to its widespread expression in almost all organs and its critical role in maintaining metal homeostasis and protecting against oxidative stress. Its ability to bind a wide range of metal ions with high affinity makes it a versatile and essential protein in various physiological processes .
Propiedades
Fórmula molecular |
C54H66Cl2N10O9S2 |
|---|---|
Peso molecular |
1134.2 g/mol |
Nombre IUPAC |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m1/s1 |
Clave InChI |
JNSLBXJNVHYNNW-NDOUMJCMSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)





![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)



![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)

